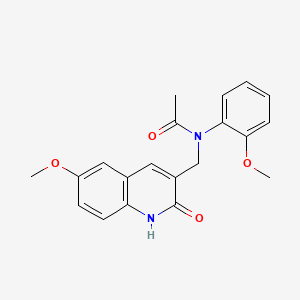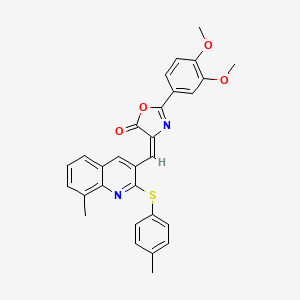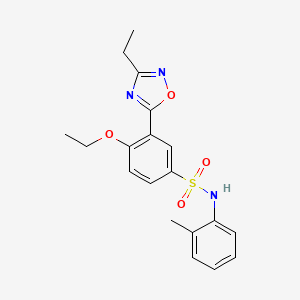
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide, also known as CSP-1103, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CSP-1103 is a piperidine derivative that has been shown to possess potent analgesic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking TRPV1, 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been shown to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro. Additionally, 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the treatment of pain and inflammation in various disease states. However, one limitation of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide in human clinical trials. Other potential applications of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide include the treatment of other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, the development of novel formulations of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide that improve its solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is a promising compound that has potential therapeutic applications for the treatment of pain and inflammation. Its mechanism of action as a TRPV1 antagonist has been well-established, and it has been shown to possess potent analgesic and anti-inflammatory properties in animal models. While there are limitations to its use in certain experimental settings, future research on 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has the potential to lead to the development of novel treatments for a variety of inflammatory diseases.
Synthesemethoden
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethyl-6-methylphenylpiperidine-4-carboxylic acid. The resulting intermediate is then reacted with ammonia to produce 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide. The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O4S/c1-14(2)25-13-3-10-20-18(22)15-8-11-21(12-9-15)26(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVQWNNVOLJSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)


![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)








